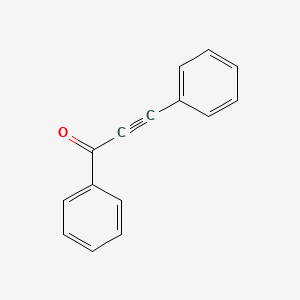

Diphenylpropynone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECVQOULKHBGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223621 | |

| Record name | 1,3-Diphenyl-2-propyn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7338-94-5 | |

| Record name | 1,3-Diphenyl-2-propyn-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7338-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyl-2-propyn-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylpropynone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenyl-2-propyn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylpropynone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenyl-2-propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-diphenyl-2-propanone, also known as dibenzyl ketone. The information is curated for professionals in research and development, with a focus on data accuracy and experimental context.

Chemical Identity

1,3-Diphenyl-2-propanone is an aromatic ketone with a central propanone unit flanked by two benzyl groups.[1][2]

| Identifier | Value |

| IUPAC Name | 1,3-diphenylpropan-2-one[1][3] |

| Synonyms | Dibenzyl ketone, 1,3-Diphenylacetone, Benzyl ketone[1][2] |

| CAS Number | 102-04-5[1][4] |

| Molecular Formula | C₁₅H₁₄O[1][4] |

| Molecular Weight | 210.27 g/mol [1] |

| InChI Key | YFKBXYGUSOXJGS-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2[1] |

Physical Properties

The physical properties of 1,3-diphenyl-2-propanone are summarized in the table below. These characteristics are crucial for handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Appearance | White or colorless to light yellow crystalline solid or powder.[1][2] | [1][2] |

| Melting Point | 32-36 °C[1][4] | [1][4] |

| Boiling Point | 330-331 °C at 760 mmHg[1][4] | [1][4] |

| Density | 1.04 g/cm³[4][5] | [4][5] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[1][4][6] | [1][4][6] |

| Vapor Pressure | 0.00016 mmHg at 25 °C[4][7] | [4][7] |

| Flash Point | >110 °C (>230 °F)[4][6] | [4][6] |

| Refractive Index | 1.5725 (estimate)[4][7] | [4][7] |

Chemical Properties and Reactivity

1,3-Diphenyl-2-propanone exhibits reactivity typical of a ketone. It is stable under normal conditions but is incompatible with strong oxidizing agents.[4][7] It is also sensitive to light and may decompose upon prolonged exposure to open air.[4][7]

A notable reaction of 1,3-diphenyl-2-propanone is its use in the aldol condensation reaction with benzil in the presence of a base to synthesize tetraphenylcyclopentadienone.[6]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of 1,3-diphenyl-2-propanone.

| Spectroscopy | Key Data and Observations |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for a ketone. A strong absorption band corresponding to the C=O stretching vibration is a prominent feature.[1][8] |

| ¹H NMR Spectroscopy | The proton NMR spectrum provides information about the hydrogen environments in the molecule.[1][9] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum complements the proton NMR, showing distinct signals for the carbonyl carbon and the aromatic and aliphatic carbons.[1][10] |

| Mass Spectrometry (MS) | The mass spectrum of 1,3-diphenyl-2-propanone shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1][11] |

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of solid organic compounds like 1,3-diphenyl-2-propanone are standardized in organic chemistry laboratories. Below are generalized protocols.

Melting Point Determination (Capillary Method):

-

A small, dry sample of 1,3-diphenyl-2-propanone is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

-

The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid 1,3-diphenyl-2-propanone sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of 1,3-diphenyl-2-propanone (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound like 1,3-diphenyl-2-propanone.

Caption: Workflow for the characterization of 1,3-diphenyl-2-propanone.

References

- 1. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Diphenyl-2-propanone - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Showing Compound 1,3-Diphenyl-2-propanone (FDB010493) - FooDB [foodb.ca]

- 4. chembk.com [chembk.com]

- 5. 1,3-diphenylpropan-2-one [stenutz.eu]

- 6. 1,3-Diphenylacetone | 102-04-5 [chemicalbook.com]

- 7. Dibenzyl ketone~1,3-Diphenyl-2-propanone [chembk.com]

- 8. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]

- 9. 1,3-Diphenylacetone(102-04-5) 1H NMR [m.chemicalbook.com]

- 10. Solved This is the PRODUCT CNMR of the hydrogenation | Chegg.com [chegg.com]

- 11. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]

An In-depth Technical Guide to the History, Discovery, and Synthesis of Dibenzyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

Dibenzyl ketone, systematically named 1,3-diphenylpropan-2-one, is a significant organic compound featuring a central carbonyl group flanked by two benzyl groups. This structure imparts electrophilicity to the carbonyl carbon and slight nucleophilicity to the adjacent carbons, making it a versatile reagent in organic synthesis.[1]

The classification of dibenzyl ketone is credited to the pioneering Russian chemist Vera Bogdanovskaia. Her doctoral research at the University of Geneva in 1892 focused on the study of this compound, marking an important contribution to early organic chemistry.[2]

This guide provides a comprehensive overview of the historical and contemporary methods for the synthesis of dibenzyl ketone, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation and application.

Synthetic Routes to Dibenzyl Ketone: A Comparative Overview

Several synthetic strategies have been developed for the preparation of dibenzyl ketone. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. The following table summarizes the key approaches with their respective quantitative data for easy comparison.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Reference |

| Ketonic Decarboxylation | Phenylacetic acid | Acetic anhydride, Potassium acetate | Reflux at 140-150°C for 2 hours | 41% | [3] |

| Friedel-Crafts Acylation | Benzene, Phenylacetyl chloride | Lewis Acid (e.g., AlCl₃) | Varies (typically anhydrous, low temp.) | Not specified in searches | General Method |

| From Benzyl Cyanide | Benzyl cyanide, Benzylmagnesium chloride | Grignard Reagent | Varies (typically anhydrous ether/THF) | Not specified in searches | General Method |

| Oxidation of Alcohol | 1,3-Diphenyl-2-propanol | Pyridinium chlorochromate (PCC) or DMSO/(COCl)₂ (Swern) | Mild, anhydrous conditions | Not specified in searches | General Method |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic routes to dibenzyl ketone.

Ketonic Decarboxylation of Phenylacetic Acid

This classical method involves the pyrolysis of phenylacetic acid in the presence of acetic anhydride and a catalyst.[3]

Experimental Protocol:

-

Apparatus Setup: Equip a 250 mL three-necked flask with a thermometer, a reflux condenser, and a dropping funnel.

-

Reactant Charging: To the flask, add 50.0 g of phenylacetic acid, 50.0 g of redistilled acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.

-

Reaction: Heat the mixture to reflux, maintaining a temperature of 149-150°C for 2 hours.

-

Distillation: After reflux, replace the condenser with a fractionating column and distill the mixture slowly. The initial distillate will be primarily acetic acid. Carbon dioxide evolution will be observed after approximately 45 minutes and will continue throughout the distillation.

-

Work-up and Purification:

-

Transfer the residue to a 50 mL Claisen flask, rinsing the reaction flask with 5 mL of acetic anhydride.

-

Perform vacuum distillation (at 3 mm Hg). Collect the fraction boiling between 75-160°C.

-

Redistill the collected fraction at atmospheric pressure (755 mm Hg). Phenylacetone will distill at 215-220°C, and dibenzyl ketone will distill at 317-320°C. The melting point of pure dibenzyl ketone is 30°C.

-

Caution: Heating the reaction mixture above 200-205°C can lead to resinification and a decreased yield of the ketone.[4]

Friedel-Crafts Acylation

The Friedel-Crafts acylation offers a direct route to aryl ketones. For dibenzyl ketone, this would involve the acylation of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst. While a specific detailed protocol for dibenzyl ketone was not found in the provided search results, a general procedure can be outlined based on established Friedel-Crafts reactions.[4][5]

General Protocol (Illustrative):

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl) is required.

-

Reactant Charging: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous benzene (excess, serving as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Addition of Acylating Agent: Add phenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quenching and Work-up:

-

Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ether).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation or recrystallization.

Synthesis from Benzyl Cyanide via Grignard Reaction

The reaction of a Grignard reagent with a nitrile followed by hydrolysis provides a route to ketones. For dibenzyl ketone, this involves the reaction of benzylmagnesium chloride with benzyl cyanide. A specific detailed protocol for this synthesis was not found in the search results, but a general procedure can be proposed.

General Protocol (Illustrative):

-

Preparation of Benzylmagnesium Chloride: Prepare benzylmagnesium chloride from magnesium turnings and benzyl chloride in anhydrous diethyl ether or THF under an inert atmosphere, following standard procedures for Grignard reagent synthesis.[6]

-

Apparatus Setup: In a separate flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve benzyl cyanide (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Grignard Addition: Cool the benzyl cyanide solution in an ice bath and add the prepared benzylmagnesium chloride solution (1.0 equivalent) dropwise from the dropping funnel.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.

-

Hydrolysis: Carefully quench the reaction by slow addition of an acidic aqueous solution (e.g., 1 M HCl) while cooling in an ice bath.

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude dibenzyl ketone by vacuum distillation or recrystallization.

-

Oxidation of 1,3-Diphenyl-2-propanol

The oxidation of the corresponding secondary alcohol, 1,3-diphenyl-2-propanol, provides a direct route to dibenzyl ketone. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation to avoid over-oxidation.

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Alcohol: Add a solution of 1,3-diphenyl-2-propanol (1.0 equivalent) in CH₂Cl₂ dropwise to the stirred suspension.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification:

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium residues.

-

Wash the filter cake thoroughly with ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization.

-

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, two dropping funnels, and a thermometer under an inert atmosphere is required.

-

Activation of DMSO: Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool to -78°C (dry ice/acetone bath). Add dimethyl sulfoxide (DMSO, 2.2 equivalents) followed by the dropwise addition of oxalyl chloride (1.1 equivalents). Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of 1,3-diphenyl-2-propanol (1.0 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.

-

Addition of Base: Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78°C.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude dibenzyl ketone by column chromatography.

-

Application in Synthesis: Preparation of Tetraphenylcyclopentadienone

A prominent application of dibenzyl ketone is in the synthesis of tetraphenylcyclopentadienone via a double aldol condensation with benzil. This reaction is known for its high yield and the formation of a highly colored, crystalline product.[8]

Experimental Protocol: [8]

-

Reactant Charging: In a 100 mL round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil and 2.1 g (0.01 mol) of dibenzyl ketone in 15 mL of hot absolute ethanol.

-

Initiation of Reaction: Add a solution of 0.3 g of potassium hydroxide in 3 mL of absolute ethanol.

-

Reaction: Heat the mixture to a gentle boil for 15 minutes. A deep purple color will develop, and a crystalline product will begin to precipitate.

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature and then in an ice bath to complete crystallization.

-

Collect the purple crystals by vacuum filtration using a Hirsch funnel.

-

Wash the crystals with several small portions of cold 95% ethanol.

-

The product is typically obtained in 90-95% yield and is often pure enough for subsequent use. It can be further purified by recrystallization from a mixture of ethanol and benzene if desired.

-

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows discussed in this guide.

Caption: Overview of synthetic routes to dibenzyl ketone.

Caption: Experimental workflow for ketonic decarboxylation.

Caption: Mechanism of tetraphenylcyclopentadienone synthesis.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to Diphenylpropynone: Nomenclature, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diphenyl-2-propyn-1-one, a molecule of interest in organic synthesis and medicinal chemistry. This document covers its systematic and alternative names, physicochemical properties, detailed synthetic protocols, and an exploration of its potential biological activities based on structurally related compounds.

Nomenclature and Alternative Names

1,3-Diphenyl-2-propyn-1-one is the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound. Due to its structural features, it is also known by several alternative names and synonyms in scientific literature and chemical databases. Understanding these different naming conventions is crucial for effective literature searches and clear communication in a research setting.

The primary synonyms for 1,3-diphenyl-2-propyn-1-one include:

-

Benzoylphenylacetylene

-

3-Phenylpropiolophenone

-

Phenylethynyl phenyl ketone

-

β-Phenylpropiolophenone

-

1-Benzoyl-2-phenylacetylene

-

2-Propyn-1-one, 1,3-diphenyl-

The Chemical Abstracts Service (CAS) Registry Number for this compound is 7338-94-5 .

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1,3-diphenyl-2-propyn-1-one are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₀O |

| Molar Mass | 206.24 g/mol |

| Appearance | Solid |

| Melting Point | 41-46 °C |

| Boiling Point | 136-139 °C at 3 mmHg |

| Density | 1.14 g/cm³ |

Synthesis of 1,3-Diphenyl-2-propyn-1-one

The synthesis of 1,3-diphenyl-2-propyn-1-one is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. An alternative approach involves the oxidation of the corresponding alcohol, 1,3-diphenyl-2-propyn-1-ol.

Experimental Protocol: Sonogashira Coupling of Benzoyl Chloride and Phenylacetylene

This protocol outlines a general procedure for the synthesis of 1,3-diphenyl-2-propyn-1-one via a Sonogashira coupling reaction.

Materials:

-

Benzoyl chloride

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the palladium catalyst (e.g., 1-2 mol%) and copper(I) iodide (e.g., 2-4 mol%).

-

Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous toluene, followed by anhydrous triethylamine (2 equivalents).

-

To the stirring mixture, add phenylacetylene (1.2 equivalents).

-

Finally, add benzoyl chloride (1 equivalent) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Wash the filter cake with a small amount of toluene.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford 1,3-diphenyl-2-propyn-1-one.

Experimental Protocol: Oxidation of 1,3-Diphenyl-2-propyn-1-ol

This protocol provides a general method for the synthesis of 1,3-diphenyl-2-propyn-1-one by the oxidation of its corresponding alcohol.

Materials:

-

1,3-Diphenyl-2-propyn-1-ol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve 1,3-diphenyl-2-propyn-1-ol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirring solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts.

-

Wash the filter pad with additional diethyl ether.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 1,3-diphenyl-2-propyn-1-one.

Potential Biological Activities and Signaling Pathways

While direct and extensive experimental data on the biological activities of 1,3-diphenyl-2-propyn-1-one are limited in publicly available literature, significant insights can be drawn from its close structural analogs, particularly chalcones (1,3-diphenyl-2-propen-1-ones). Chalcones are a well-studied class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.

Predicted Biological Activities

Based on the established bioactivities of chalcones, 1,3-diphenyl-2-propyn-1-one is predicted to exhibit similar properties:

-

Antiproliferative and Cytotoxic Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, which can lead to the inhibition of cell proliferation and induction of apoptosis. It is plausible that the corresponding alkynone, 1,3-diphenyl-2-propyn-1-one, could share this mechanism of action.

-

Anti-inflammatory Activity: Certain chalcones are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This suggests that 1,3-diphenyl-2-propyn-1-one could also possess anti-inflammatory properties.

Postulated Signaling Pathway: Induction of Apoptosis

Given the cytotoxic potential of related compounds, a likely mechanism of action for 1,3-diphenyl-2-propyn-1-one in cancer cells is the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway for this process.

References

A Technical Guide to the Spectroscopic Data Analysis of 1,3-Diphenyl-2-propanone

This guide provides an in-depth analysis of the spectroscopic data for 1,3-diphenyl-2-propanone (also known as dibenzyl ketone), a significant compound in organic synthesis and as a flavoring agent.[1][2] The following sections detail the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, present the quantitative results in a structured format, and offer an interpretation of the spectra to confirm the molecular structure.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of solid organic compounds like 1,3-diphenyl-2-propanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is obtained by dissolving the sample in a deuterated solvent and placing it in a strong magnetic field.[3] This technique provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: Weigh approximately 5-25 mg of 1,3-diphenyl-2-propanone for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4]

-

Filtration: To ensure magnetic field homogeneity, filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration.[3][4]

-

Data Acquisition: Place the capped NMR tube into the spectrometer's probe. The instrument then locks onto the deuterium signal of the solvent, shims the magnetic field to optimize resolution, and acquires the spectrum by irradiating the sample with radiofrequency pulses.[5][6] For ¹³C NMR, a longer acquisition time is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. This is used to identify the functional groups present in the molecule.[7]

Methodology (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of 1,3-diphenyl-2-propanone in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[8] If the resulting spectral peaks are too intense, the film is too thick and should be remade with a more dilute solution.[8]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Spectrum Measurement: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is usually taken first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator to prevent moisture damage.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z).[10] This allows for the determination of the molecular weight and elemental composition, and provides structural information through fragmentation patterns.[11][12]

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the 1,3-diphenyl-2-propanone sample into the mass spectrometer, where it is vaporized in a high vacuum.[13]

-

Ionization: Bombard the gaseous molecules with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[12][13]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments and neutral species.[11][13]

-

Mass Analysis: Accelerate the positively charged ions through a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[12][13]

-

Detection: An electronic detector records the m/z ratio and relative abundance of each ion, generating a mass spectrum. The most abundant ion is designated as the base peak with 100% relative intensity.[11]

Spectroscopic Data Analysis Workflow

The general workflow for analyzing spectroscopic data involves a logical progression from sample preparation to final structure elucidation.

References

- 1. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 1,3-Diphenyl-2-propanone (FDB010493) - FooDB [foodb.ca]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Reaction Mechanism of Diphenylpropanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to diphenylpropanones, with a focus on 1,3-diphenylpropan-1-one. The reaction mechanisms, detailed experimental protocols, and quantitative data for the Claisen-Schmidt condensation followed by chalcone reduction, and the direct Friedel-Crafts acylation are presented.

Claisen-Schmidt Condensation Route to 1,3-Diphenyl-2-propen-1-one (Chalcone)

The most common and versatile method for synthesizing the diphenylpropanone backbone begins with the Claisen-Schmidt condensation to form 1,3-diphenyl-2-propen-1-one, commonly known as chalcone. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde (benzaldehyde) and an acetophenone.

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a three-step mechanism:

-

Enolate Formation: A strong base, typically hydroxide, removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot self-condense. This forms an alkoxide intermediate.

-

Dehydration: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone. This intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone), driven by the formation of a stable conjugated system.

The Multifaceted Biological Activities of Diphenylpropynone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenylpropynone, a core chemical scaffold also known as chalcone, and its extensive family of derivatives have emerged as a significant area of interest in medicinal chemistry. These compounds, characterized by an open-chain flavonoid structure, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of these molecules. Quantitative data from various studies are summarized for comparative analysis, and key experimental methodologies are detailed to facilitate further research and development.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of receptor tyrosine kinases (RTKs), interference with estrogen receptors, and the induction of apoptosis.

A series of synthetic phenylpropenone derivatives, including 1,3-diphenyl-propenone (DPhP), have been shown to possess anti-angiogenic and anti-tumor properties. DPhP, also known as chalcone, inhibits multiple RTKs such as VEGF receptor 2, Tie-2, EGF receptor, and FGF receptor 3, thereby suppressing downstream signaling pathways like ERK phosphorylation and NF-κB activation. In a chick chorioallantoic membrane (CAM) assay using HT29 human colon cancer cells, DPhP significantly inhibited tumor growth and tumor-induced angiogenesis at a concentration of 10μg/ml.

Furthermore, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have been designed and evaluated for their cytotoxic effects, particularly against estrogen receptor-positive breast cancer cells (MCF-7). These compounds, which share structural similarities with the selective estrogen receptor modulator (SERM) Tamoxifen, have shown potent cytotoxic activity, suggesting a potential mechanism involving the blockade of estrogen receptors. In vitro studies using the MTT assay revealed that these derivatives exhibited significant cytotoxicity against MCF-7 cells.

Other studies have synthesized and evaluated a series of 1,3-diaryl/heteroarylprop-2-en-1-one derivatives for their in vitro cytotoxicity against various cancer cell lines, including hepato-carcinoma (HUH-7, Hep-3b) and leukemia (MOLT-4) cell lines. Two compounds, in particular, demonstrated strong inhibitory effects on the growth of Hep-3b and MOLT-4 cells, with IC50 values of 3.39 and 3.63 µM, respectively. The anticancer activity of these compounds was also linked to the generation of reactive oxygen species (ROS) in leukemia cells.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |

| 1,3-diphenyl-propenone (DPhP) | HT29 (human colon cancer) | Anti-angiogenic, Anti-tumor | 10 µg/ml (in vivo) | |

| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3b) | Hep-3b | Cytotoxic | 3.39 µM | |

| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3d) | MOLT-4 | Cytotoxic | 3.63 µM | |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (Compound 1) | RXF393 (renal) | Cytotoxic | 7.01 ± 0.39 µM | |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (Compound 1) | HT29 (colon) | Cytotoxic | 24.3 ± 1.29 µM | |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (Compound 1) | LOX IMVI (melanoma) | Cytotoxic | 9.55 ± 0.51 µM |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are well-documented and are attributed to their ability to modulate various inflammatory pathways. Key mechanisms include the inhibition of the NLRP3 inflammasome and cyclooxygenase (COX) enzymes.

A series of novel chalcone derivatives were designed and synthesized as inhibitors of the NLRP3 inflammasome. One particularly potent compound, designated F14, exhibited significant inhibition of IL-1β secretion with IC50 values of 0.74 μM in mouse bone marrow-derived macrophages (BMDMs) and 0.88 μM in human THP-1 cells. Mechanistic studies revealed that F14 targets NLRP3 to block the oligomerization and speck formation of the ASC protein, a critical step in inflammasome activation.

Another important anti-inflammatory mechanism of this compound derivatives is the inhibition of COX enzymes. A group of (E)-1,3-diphenylprop-2-en-1-ones were synthesized and evaluated as COX-1/-2 inhibitors. One derivative, (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f), demonstrated potent and selective COX-2 inhibition with an IC50 value of 0.3 µM. Molecular modeling studies suggested that the substituents on the phenyl rings of these compounds interact with the secondary pocket of the COX-2 enzyme. Additionally, some derivatives have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Target/Assay | Cell Line/Model | IC50 Value | Reference |

| (E)-1,3-Diphenyl-2-Propen-1-One Derivative (F14) | NLRP3 Inflammasome (IL-1β secretion) | Mouse BMDM | 0.74 µM | |

| (E)-1,3-Diphenyl-2-Propen-1-One Derivative (F14) | NLRP3 Inflammasome (IL-1β secretion) | Human THP-1 | 0.88 µM | |

| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f) | COX-2 Inhibition | In vitro enzyme assay | 0.3 µM | |

| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7b) | COX-2 Inhibition | In vitro enzyme assay | 1.0 µM | |

| Chalcone Derivative (Compound 6m) | VCAM-1 Expression | Mouse model of allergic inflammation | 0.9 µM | |

| Norsesterterpene Peroxide (Epimuqubilin A) | NO Inhibition | RAW 264.7 Macrophages | 7.4 µM | |

| Norsesterterpene Peroxide (Sigmosceptrellin A) | NO Inhibition | RAW 264.7 Macrophages | 9.9 µM |

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.

Prenylated phenylpropanoids, which are structurally related to diphenylpropynones, and their derivatives have been evaluated for their in vitro antimicrobial activity against oral bacteria. One compound, Plicatin B, showed strong activity against all tested bacteria, with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/mL against Streptococcus mutans, S. sanguinis, and S. mitis. Another derivative, 2′,3′,7,8-tetrahydro-plicatin B, also displayed strong activity against several oral bacteria.

In another study, a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives were synthesized and showed marked antibacterial and antifungal effects. One compound, KVM-219, was particularly effective against planktonic bacterial and fungal cells, with MIC values ranging from 0.78 μg/mL to 12.5 μg/mL depending on the microbial strain.

Table 3: Antimicrobial Activity of this compound and Related Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Plicatin B | Streptococcus mutans, S. sanguinis, S. mitis | 31.2 µg/mL | |

| 2′,3′,7,8-tetrahydro-plicatin B | S. mutans, S. salivarius, S. sobrinus, Lactobacillus paracasei | 62.5 µg/mL | |

| 2′,3′,7,8-tetrahydro-plicatin B | S. mitis | 31.2 µg/mL | |

| KVM-219 | Various bacteria and fungi | 0.78 - 12.5 µg/mL | |

| Amide Derivative (F8) | Candida albicans | 16 µg/mL | |

| Amide Derivative (F24) | Candida albicans | 16 µg/mL | |

| Amide Derivative (F42) | Candida albicans | 16 µg/mL |

Antioxidant Activity

Many this compound derivatives possess antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

A study on diphenylpropionamide derivatives demonstrated that compounds with a morpholine ring exhibited the highest antioxidant activity, with up to 78.19% reduction of the ABTS radical. These compounds also showed a concentration-dependent reduction of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the studies of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

-

MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

-

Western Blot for NLRP3 Inflammasome Activation

Western blotting is a technique used to detect specific proteins in a sample. In the context of NLRP3 inflammasome activation, it is used to measure the cleavage of caspase-1.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target protein (e.g., cleaved caspase-1).

-

Procedure:

-

Sample Preparation: Cells are primed with an agent like LPS to induce the expression of NLRP3 and pro-IL-1β, followed by treatment with the test compound and an NLRP3 activator (e.g., ATP or nigericin). Cell lysates are then prepared.

-

SDS-PAGE: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-caspase-1 p20).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light that is detected on X-ray film or with a digital imager.

-

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibition of this reaction by a test compound is measured.

-

Procedure:

-

Enzyme Reaction: Purified COX-1 or COX-2 enzyme is incubated with the test compound and arachidonic acid in a reaction buffer.

-

PGE2 Quantification: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the control (no inhibitor). The IC50 value is then determined.

-

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model used to study angiogenesis and anti-angiogenic effects of compounds.

-

Principle: The highly vascularized chorioallantoic membrane of a developing chick embryo serves as a platform to observe the formation of new blood vessels in response to stimuli.

-

Procedure:

-

Egg Incubation: Fertilized chicken eggs are incubated for several days to allow for the development of the embryo and the CAM.

-

Windowing: A small window is carefully made in the eggshell to expose the CAM.

-

Sample Application: A carrier (e.g., a filter disk or a gel) containing the test compound is placed directly onto the CAM.

-

Incubation: The eggs are further incubated for a few days to allow for an angiogenic response.

-

Analysis: The CAM is then excised, and the blood vessels are imaged and quantified by counting the number of vessel branch points or measuring vessel density.

-

Signaling Pathways and Workflows

The biological activities of this compound derivatives are often mediated through their interaction with specific signaling pathways.

NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases. Certain this compound derivatives have been shown to inhibit this pathway.

Caption: NLRP3 inflammasome activation pathway and its inhibition by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening the anticancer potential of this compound derivatives involves a series of in vitro and in vivo assays.

Caption: General workflow for the screening and evaluation of anticancer this compound derivatives.

A Technical Discourse on the Core Distinctions Between Diphenylpropynone and Diphenylpropenone for Advanced Research Applications

For Immediate Release

This technical guide provides a comprehensive analysis of the key differences between diphenylpropynone and diphenylpropenone, tailored for researchers, scientists, and professionals in drug development. The document elucidates the structural, synthetic, and biological disparities that define their unique chemical identities and potential therapeutic applications.

Introduction: Structural and Electronic Variances

This compound and diphenylpropenone are structurally analogous aromatic ketones, both featuring a three-carbon bridge connecting two phenyl rings. The fundamental distinction lies in the nature of this carbon bridge. Diphenylpropenone, commonly known as chalcone, possesses a carbon-carbon double bond (an α,β-unsaturated ketone or enone), while this compound is characterized by a carbon-carbon triple bond (an ynone). This seemingly subtle difference in saturation profoundly influences their molecular geometry, electronic properties, reactivity, and, consequently, their biological activity.

The sp² hybridized carbons of the propenone double bond result in a planar and relatively flexible structure, allowing for cis-trans isomerism. In contrast, the sp hybridized carbons of the propynone triple bond impart a linear and rigid geometry to that part of the molecule. This rigidity can significantly impact how the molecule interacts with biological targets. Electronically, the triple bond of the ynone is more electron-deficient than the double bond of the enone, rendering this compound a potentially more reactive Michael acceptor.

Comparative Physicochemical and Spectroscopic Data

The distinct structural features of this compound and diphenylpropenone give rise to notable differences in their physical and spectroscopic properties.

| Property | This compound (1,3-Diphenyl-2-propyn-1-one) | Diphenylpropenone (trans-Chalcone) |

| CAS Number | 7338-94-5 | 94-41-7[1] |

| Molecular Formula | C₁₅H₁₀O | C₁₅H₁₂O |

| Molecular Weight | 206.24 g/mol [2] | 208.26 g/mol [1] |

| Melting Point | 41-46 °C[2] | 55-57 °C |

| Boiling Point | 136-139 °C at 3 mmHg[2] | 345-348 °C at 760 mmHg |

| Appearance | White to light yellow powder/crystal | Pale yellow solid |

| ¹³C NMR (CDCl₃) δ (ppm) | Carbonyl (C=O): ~178 ppm, Alkyne (C≡C): ~87, 93 ppm, Aromatic: ~128-137 ppm | Carbonyl (C=O): ~190 ppm, Alkene (C=C): ~122, 145 ppm, Aromatic: ~128-138 ppm |

| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1640-1660 cm⁻¹, C≡C stretch: ~2200 cm⁻¹ | C=O stretch: ~1660 cm⁻¹, C=C stretch: ~1605 cm⁻¹ |

Synthesis Methodologies: A Tale of Two Reactions

The preparative routes to these two compounds are fundamentally different, reflecting the nature of the carbon-carbon bond being formed.

Diphenylpropenone (Chalcone) Synthesis: The Claisen-Schmidt Condensation

The most prevalent method for synthesizing diphenylpropenone and its derivatives is the Claisen-Schmidt condensation . This is a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

-

Reagents: Acetophenone, Benzaldehyde, Sodium Hydroxide, Ethanol, Water.

-

Procedure:

-

Dissolve sodium hydroxide in water, then add ethanol to create a basic alcoholic solution.

-

Cool the solution in an ice bath.

-

In a separate flask, mix equimolar amounts of acetophenone and benzaldehyde.

-

Slowly add the aldehyde-ketone mixture to the chilled basic solution with constant stirring.

-

Maintain the reaction temperature below 25°C and continue stirring for 2-3 hours.

-

The product, diphenylpropenone, precipitates out of the solution.

-

Collect the precipitate by filtration, wash with cold water until the washings are neutral to litmus.

-

Further purification can be achieved by recrystallization from ethanol.

-

This compound Synthesis: The Sonogashira Coupling

The synthesis of this compound is commonly achieved via a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide or triflate, in this case, an acyl chloride (benzoyl chloride), using a palladium and copper co-catalyst system.

Experimental Protocol: Sonogashira Coupling

-

Reagents: Phenylacetylene, Benzoyl chloride, a Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a Copper(I) salt (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., THF or toluene).

-

Procedure:

-

To a solution of phenylacetylene and a slight excess of the amine base in the chosen solvent, add the palladium and copper catalysts under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a short period at room temperature.

-

Slowly add benzoyl chloride to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Reactivity and Chemical Behavior

The electronic and structural differences between the enone and ynone functionalities dictate their reactivity.

-

Electrophilicity: Both molecules are Michael acceptors due to the polarization of the unsaturated system by the carbonyl group. However, the triple bond in this compound is generally considered to be a more reactive electrophilic site for nucleophilic attack compared to the double bond in diphenylpropenone.

-

Reaction Types:

-

Diphenylpropenone (Enone): Undergoes 1,4-conjugate addition (Michael addition) with a variety of soft nucleophiles (e.g., thiols, amines). It can also undergo 1,2-addition to the carbonyl group with hard nucleophiles (e.g., Grignard reagents). The double bond can participate in cycloaddition reactions and can be hydrogenated.

-

This compound (Ynone): Readily undergoes conjugate addition with nucleophiles. The triple bond is also susceptible to a wider range of reactions, including hydration, hydrohalogenation, and various cycloaddition reactions (e.g., with azides to form triazoles). The ynone system is a versatile building block in organic synthesis.

-

Biological Activity and Mechanisms of Action

While both scaffolds are of interest in medicinal chemistry, diphenylpropenone (chalcone) and its derivatives have been far more extensively studied for their biological activities.

Diphenylpropenone (Chalcone)

Chalcones are well-documented to possess a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3]

-

Anticancer Activity: Diphenylpropenone inhibits the proliferation of various cancer cell lines. Its mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the cell cycle, often at the G2/M phase, preventing cell division.[1] A derivative of chalcone has been shown to suppress prostate cancer through p53-mediated cell cycle arrest and apoptosis.[4]

-

Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that tumors need to grow.

-

Modulation of Signaling Pathways: They are known to interact with various cellular signaling pathways, such as NF-κB and MAP kinase pathways, which are often dysregulated in cancer.

-

This compound

The biological activity of this compound is significantly less explored in the scientific literature compared to its enone counterpart. While ynones, in general, are recognized as reactive electrophiles that can covalently modify biological nucleophiles such as cysteine residues in proteins, specific studies on the bioactivity of 1,3-diphenyl-2-propyn-1-one are limited. There is evidence that some propiophenone derivatives exhibit anticancer activities.[5] However, a comprehensive understanding of its pharmacological profile, potential therapeutic targets, and mechanisms of action remains an open area for investigation. The high reactivity of the ynone moiety suggests it may have potent, but potentially less selective, biological effects.

Conclusion and Future Directions

-

Diphenylpropenone (Chalcone) is a well-studied scaffold with established synthesis protocols and a broad, well-documented range of biological activities, particularly in anticancer research. Its flexible structure and moderate reactivity allow for extensive derivatization to fine-tune its therapeutic properties.

-

This compound is a more reactive and structurally rigid molecule. While its synthesis is accessible through modern cross-coupling methods, its biological potential is largely untapped.

For researchers and drug development professionals, diphenylpropenone offers a mature platform for the development of new therapeutics based on a wealth of existing data. In contrast, this compound represents a more nascent but potentially rewarding area of investigation. Its unique chemical properties may lead to the discovery of novel mechanisms of action and therapeutic agents, although careful consideration of its reactivity and potential for off-target effects will be crucial. Future comparative studies are warranted to directly evaluate the biological activities and toxicological profiles of these two closely related yet distinct chemical entities.

References

- 1. 1,3-Diphenyl-2-propenone = 98.0 GC 94-41-7 [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dibenzyl Ketone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of dibenzyl ketone (also known as 1,3-diphenyl-2-propanone). A thorough understanding of its solubility is crucial for applications in organic synthesis, purification, formulation development, and various research endeavors. This document presents available solubility data, a comprehensive experimental protocol for solubility determination, and visualizations to clarify experimental workflows and the principles of solubility.

Core Data Presentation: Solubility of Dibenzyl Ketone

| Solvent Category | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | Water | H₂O | 74.43 mg/L (estimated) | 25 | Generally described as insoluble or slightly soluble.[3][4][7] Another predicted value is 0.012 g/L.[6] |

| Alcohols | Ethanol | C₂H₅OH | Very Soluble | Not Specified | Frequently cited as a good solvent for dibenzyl ketone.[2][3] |

| Methanol | CH₃OH | Soluble | Not Specified | Expected to be a good solvent based on its polarity. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | A commonly mentioned solvent for this compound.[3] |

| Ketones | Acetone | CH₃COCH₃ | Soluble | Not Specified | Expected to be a good solvent due to structural similarities. |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Not Specified | A common solvent for nonpolar to moderately polar organic compounds. |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble | Not Specified | Expected to be a good solvent due to the presence of phenyl groups in dibenzyl ketone. |

| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | A versatile solvent for a wide range of organic compounds. |

Note: The terms "Soluble" and "Very Soluble" are based on qualitative descriptions from various sources and indicate that a significant amount of dibenzyl ketone can be dissolved. For precise quantitative measurements, the experimental protocol provided below is recommended.

Experimental Protocol: Determination of Dibenzyl Ketone Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[8][9][10][11][12]

Objective: To determine the saturation solubility of dibenzyl ketone in a given organic solvent at a specified temperature.

Materials:

-

Dibenzyl ketone (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of dibenzyl ketone to a glass vial. The excess solid should be visually apparent to ensure saturation is reached.

-

Accurately add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Calibration Curve: Prepare a series of standard solutions of dibenzyl ketone in the chosen solvent with known concentrations. Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of absorbance versus concentration.

-

Sample Measurement: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and conditions as the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of dibenzyl ketone in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship of Dibenzyl Ketone Solubility

Caption: Relationship between solvent polarity and dibenzyl ketone solubility.

References

- 1. CAS 102-04-5: Dibenzyl ketone | CymitQuimica [cymitquimica.com]

- 2. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. dibenzyl ketone, 102-04-5 [thegoodscentscompany.com]

- 5. Dibenzyl ketone - Wikipedia [en.wikipedia.org]

- 6. Showing Compound 1,3-Diphenyl-2-propanone (FDB010493) - FooDB [foodb.ca]

- 7. 1,3-Diphenyl-2-propanone [chembk.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 1,3-Diphenyl-2-propanone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diphenyl-2-propanone, a compound of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its recently identified role as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs), offering insights for drug development professionals.

Core Compound Information

CAS Number: 102-04-5[1][2][3][4][5][6]

Molecular Structure:

Image of the molecular structure of 1,3-diphenyl-2-propanone:

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 1,3-diphenyl-2-propanone, facilitating easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 32-34 °C | [6] |

| Boiling Point | 330 °C | [6] |

| Appearance | White to light yellow crystalline solid | |

| Solubility | Slightly soluble in water; soluble in ethanol and ether |

Table 2: Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | Spectral data available on public databases such as SpectraBase.[1] |

| ¹³C NMR | Spectral data available on public databases such as SpectraBase.[1][7] |

| FTIR | C=O stretching frequency characteristic of a ketone. |

| Mass Spec. | Molecular ion peak (M+) at m/z 210, with a major fragment at m/z 91 corresponding to the benzyl cation.[1] |

Experimental Protocols

Synthesis of 1,3-Diphenyl-2-propanone

A common method for the synthesis of 1,3-diphenyl-2-propanone and its derivatives is through a Claisen-Schmidt condensation reaction. What follows is a representative protocol.

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

Procedure:

-

Dissolve one molar equivalent of the substituted acetophenone and one molar equivalent of the substituted benzaldehyde in an ethanol-water solution containing 20 molar equivalents of sodium hydroxide.

-

Stir the mixture vigorously at a temperature between 18 to 25 °C for 16 to 20 hours.

-

After the reaction is complete, acidify the reaction mixture to a pH of approximately 2 using hydrochloric acid. This will cause the product to precipitate.

-

Collect the precipitate by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield the pure 1,3-diphenyl-2-propanone derivative.

Experimental Workflow for PPARα/γ Dual Agonist Assay

The following outlines a typical workflow to assess the dual agonistic activity of 1,3-diphenyl-2-propanone on PPARα and PPARγ receptors. This is based on methodologies used in similar in vitro studies.[8][9]

Caption: Experimental workflow for determining PPARα/γ dual agonism.

Biological Activity: A Novel PPARα/γ Dual Agonist

Recent in vitro and in silico studies have identified 1,3-diphenyl-2-propanone as a novel dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][9] This dual activity is of significant interest to drug development professionals, as compounds targeting both receptors have the potential to address metabolic disorders by combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.

PPAR Signaling Pathway and the Role of 1,3-Diphenyl-2-propanone

PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.

The diagram below illustrates the signaling pathway and the proposed mechanism of action for 1,3-diphenyl-2-propanone.

Caption: PPAR signaling pathway showing dual agonism of 1,3-diphenyl-2-propanone.

Conclusion

1,3-Diphenyl-2-propanone is a well-characterized compound with established chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques. The recent discovery of its dual agonistic activity on PPARα and PPARγ opens new avenues for its investigation as a potential therapeutic agent for metabolic diseases. This guide provides foundational information to support further research and development efforts in this area.

References

- 1. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]

- 5. 1,3-Diphenyl-2-propanone 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 1,3-二苯基-2-丙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. Cheonggukjang-Specific Component 1,3-Diphenyl-2-Propanone as a Novel PPARα/γ Dual Agonist: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Thermochemical Landscape of 1,3-Diphenyl-2-propanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical data available for 1,3-diphenyl-2-propanone, also known as dibenzyl ketone. The information presented herein is crucial for understanding the energetic properties of this compound, which is a valuable building block in organic synthesis and relevant to various research and development applications, including drug development. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and provides a logical workflow for acquiring such thermochemical insights.

Core Thermochemical Data

The thermochemical properties of 1,3-diphenyl-2-propanone have been determined through a combination of experimental measurements and subsequent analysis. The following tables present a summary of the key quantitative data available for this compound.

Table 1: Enthalpies of Phase Change and Reaction for 1,3-Diphenyl-2-propanone

| Thermochemical Property | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Combustion of Solid (ΔcH°solid) | -7819.5 ± 2.5 | kJ/mol | Combustion Calorimetry | Springall and White, 1954; Reanalyzed by Cox and Pilcher, 1970[1] |

| Standard Molar Enthalpy of Formation of Solid (ΔfH°solid) | -84.0 ± 2.6 | kJ/mol | Combustion Calorimetry | Springall and White, 1954; Reanalyzed by Cox and Pilcher, 1970[1] |

| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 89.1 | kJ/mol | Vapor Pressure Measurement | Springall and White, 1954[1] |

| Molar Enthalpy of Vaporization (ΔvapH) | 65.7 | kJ/mol | Not specified | Stephenson and Malanowski, 1987[1] |

| Molar Enthalpy of Fusion (ΔfusH) | 20.2 | kJ/mol | Not specified | Acree, 1993[2] |

Table 2: Phase Transition Temperatures and Entropy of Fusion for 1,3-Diphenyl-2-propanone

| Property | Value | Units | Method | Reference |

| Normal Boiling Point (Tboil) | 604.2 | K | Not specified | Weast and Grasselli, 1989[1] |

| Fusion Temperature (Tfus) | 308 | K | Not specified | Chickos, Braton, et al., 1991[1] |

| Molar Entropy of Fusion (ΔfusS) | 65.78 | J/mol*K | Not specified | Acree, 1993[2] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental methodologies. Below are detailed descriptions of the key experimental protocols cited.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion of 1,3-diphenyl-2-propanone was determined by Springall and White in 1954 using a Mahler-Cook stainless steel bomb calorimeter.[3]

Experimental Procedure:

-

Sample Preparation: A known mass of crystalline 1,3-diphenyl-2-propanone was pressed into a pellet.[3]

-

Calorimeter Setup: The pellet was placed in a platinum crucible within a Mahler-Cook stainless steel bomb. A known length of iron wire was used for ignition. The bomb was then filled with pure oxygen to a pressure of 30 atmospheres.[3]

-